6-fluoro-3-(piperidin-4-yl)-1H-indole
Overview
Description
The compound 6-fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated indole derivative with a piperidine substituent at the third position. This structure is a part of various synthesized compounds that have been explored for their potential biological activities, including antiproliferative, antimicrobial, and antioxidant properties. The presence of the fluorine atom and the piperidine ring suggests that these compounds could interact with biological systems in a unique manner, potentially leading to various pharmacological effects .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including organocatalytic synthesis, condensation reactions, and in situ processes. For instance, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, yielding products with high enantiomeric excess . Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized using substituted aromatic/heterocyclic acid chlorides, characterized by NMR, LC/MS, and FTIR . Additionally, phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized through an in situ, three-step process, yielding compounds with promising antimicrobial activity .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. X-ray diffraction studies have been employed to determine the crystal structure of a related compound, revealing the conformation of the piperidine and morpholine rings and the planarity of the benzisoxazole ring . The stability of the molecule is attributed to inter and intra-molecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the fluorine atom and the piperidine moiety. The fluorine atom can affect the electronic properties of the molecule, potentially leading to selective reactions. For example, the fluorination of indoles has been shown to provide selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of fluorine and the piperidine ring can influence these properties, affecting the compound's behavior in biological systems. The antimicrobial and antiproliferative activities of these compounds suggest that they have the potential to interact with biological targets effectively .
Scientific Research Applications
Antibacterial Activity
- Scientific Field : Organic Chemistry, Pharmacology
- Application Summary : The compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity .
- Methods of Application : A synthetic route was developed using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
- Results : Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Antimicrobial and Antioxidant Activity
- Scientific Field : Organic Chemistry, Pharmacology
- Application Summary : Thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized and evaluated for their efficacy as antimicrobial and antioxidant agents .
- Methods of Application : The compounds were synthesized by adopting a simple and efficient method and were characterized by spectral data of IR, 1H, 13C NMR and mass spectra .
- Results : A few compounds showed good antibacterial, antifungal and antioxidant activity when compared to standard drugs .
Future Directions
properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIHOLJEZRVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455072 | |
Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(piperidin-4-yl)-1H-indole | |
CAS RN |
76315-55-4 | |
Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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